molecular formula C24H31NO3 B1683008 Terbinafine lactate

Terbinafine lactate

Cat. No.: B1683008
M. Wt: 381.5 g/mol
InChI Key: QDQJADKSEQHPFI-SZKNIZGXSA-N
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Description

Overview of Allylamine (B125299) Antifungals and Terbinafine (B446) Lactate's Position in Research

Allylamines constitute a class of antifungal drugs that exert their effect by inhibiting ergosterol (B1671047) synthesis, a crucial component of fungal cell membranes. Key examples of allylamines include naftifine (B1207962) and terbinafine ebsco.comnih.govmdpi.comresearchgate.net. These compounds function by specifically, reversibly, and non-competitively inhibiting squalene (B77637) epoxidase (also known as squalene monooxygenase), an enzyme located in the endoplasmic reticulum that is vital for sterol synthesis in fungi mdpi.com. This inhibition leads to a dual effect: a significant reduction in ergosterol levels and a toxic accumulation of squalene within the fungal cells mdpi.comdroracle.aipatsnap.com. The accumulation of squalene is believed to interfere with fungal membrane function and cell wall synthesis, ultimately leading to fungal cell death mdpi.comdroracle.ai. This fungicidal action, particularly against dermatophytes, distinguishes allylamines from some other antifungal classes like azoles, which are often fungistatic droracle.aitaylorandfrancis.comchemicalbook.com.

Terbinafine lactate (B86563) (also known as TDT 067 lactate) is recognized in research as an orally active and potent antifungal agent medchemexpress.com. Research indicates that Terbinafine lactate acts as a potent non-competitive inhibitor of squalene epoxidase from Candida species, demonstrating a Ki value of 30 nM medchemexpress.com. Beyond its antifungal properties, this compound has also shown antibacterial activity against certain Gram-positive and Gram-negative bacteria in research settings medchemexpress.com. Its chemical structure includes an Alkyne group, allowing it to function as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups, a property useful in specific research applications medchemexpress.com.

The inhibitory constant (Kᵢ) for this compound against Candida squalene epoxidase highlights its potent enzymatic inhibition:

CompoundTarget EnzymeOrganismInhibition TypeKᵢ (nM)
This compoundSqualene EpoxidaseCandidaNon-competitive30

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

2-hydroxypropanoic acid;(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine

InChI

InChI=1S/C21H25N.C3H6O3/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;1-2(4)3(5)6/h5-7,9-14H,16-17H2,1-4H3;2,4H,1H3,(H,5,6)/b9-5+;

InChI Key

QDQJADKSEQHPFI-SZKNIZGXSA-N

Isomeric SMILES

CC(C(=O)O)O.CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C(=O)O)O.CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DRG-0286;  SF 86-327 hydrochloride;  Terbinafine hydrochloride;  Lamisil;  Lamisil AT;  Lamisil Krem.

Origin of Product

United States

Preclinical Pharmacodynamics and Molecular Mechanisms of Terbinafine Action

Fungal Ergosterol (B1671047) Biosynthesis Pathway Inhibition

The antifungal action of terbinafine (B446) is rooted in its specific inhibition of an early enzyme in the ergosterol biosynthesis pathway.

Terbinafine functions as a highly specific inhibitor of fungal squalene (B77637) epoxidase, also known as squalene monooxygenase wikipedia.orgdrugbank.compatsnap.comoup.comnih.govnih.govnih.govdroracle.aipatsnap.come-lactancia.orgdafrapharma.comresearchgate.netpharmascience.comfda.govmedicines.org.ukdrugs.com. This enzyme plays a pivotal role in the conversion of squalene to squalene epoxide, an essential step in the production of lanosterol (B1674476), which is subsequently converted to ergosterol wikipedia.orgdrugbank.compatsnap.comoup.comdroracle.aipatsnap.come-lactancia.orgdafrapharma.comresearchgate.netpharmascience.comfda.govmedicines.org.ukdrugs.com.

Terbinafine exhibits potent, non-competitive inhibition of squalene epoxidase from Candida, with a reported inhibition constant (K_i) of 30 nM oup.comnih.govdroracle.ai. This inhibition is highly selective for the fungal enzyme, as evidenced by the significantly higher concentrations required to inhibit rat liver squalene epoxidase (K_i = 77 µM), where the inhibition is competitive oup.comnih.govdroracle.ai. This selectivity ensures that terbinafine primarily targets fungal cells without significantly affecting cholesterol biosynthesis in mammalian cells patsnap.comoup.comnih.govdroracle.ai. Furthermore, squalene epoxidase is not a cytochrome P-450 type enzyme, thus avoiding potential drug interactions associated with the inhibition of this enzyme class oup.comnih.govpharmascience.commedicines.org.uk.

Table 1: Inhibition Constants (K_i) of Terbinafine for Squalene Epoxidase

Enzyme SourceK_i (nM)Inhibition TypeSelectivity
Fungal (Candida)30Non-competitiveHigh
Mammalian (Rat Liver)77,000CompetitiveLow

Concurrently, the blockage of squalene epoxidase results in the buildup of high intracellular concentrations of squalene patsnap.comoup.comnih.govdroracle.airesearchgate.netfda.govdrugs.com. This accumulation is toxic to fungal cells and is considered the primary driver of terbinafine's fungicidal action patsnap.comoup.comnih.govdroracle.airesearchgate.netfda.govdrugs.com. Squalene, being highly lipophilic, is observed to deposit in lipid droplets within the fungal cytoplasm, and ultrastructural studies of terbinafine-treated fungi reveal numerous lipid-staining vesicles in both the cytoplasm and cell wall oup.com. This excessive squalene interferes with normal fungal membrane function and cell wall synthesis, further contributing to cellular demise oup.comnih.govdroracle.ai.

Inhibition of Squalene Epoxidase as the Primary Molecular Target

Antifungal Spectrum and Efficacy in In Vitro and Preclinical Models

Terbinafine exhibits a broad spectrum of antifungal activity, demonstrating varying degrees of potency against different fungal classes.

As an allylamine (B125299) antifungal, terbinafine possesses a broad spectrum of activity e-lactancia.orgdafrapharma.compharmascience.commedicines.org.uknih.gov. It primarily exerts a fungicidal effect, meaning it directly kills the fungal cells, against most fungal pathogens, including dermatophytes, molds (filamentous fungi), and certain dimorphic fungi oup.comnih.gove-lactancia.orgdafrapharma.compharmascience.commedicines.org.uknih.govasm.orgkarger.comuni-muenchen.demedicaljournals.se.

The activity of terbinafine against yeasts is species-dependent oup.comnih.gove-lactancia.orgdafrapharma.compharmascience.commedicines.org.uknih.govasm.org. For instance, it is fungicidal against species like Candida parapsilosis, but typically fungistatic (inhibiting growth rather than directly killing) against Candida albicans oup.comnih.gove-lactancia.orgdafrapharma.compharmascience.commedicines.org.uknih.govasm.org. However, C. albicans may be killed at higher concentrations of the drug oup.com. In vitro studies have shown that the minimum inhibitory concentration (MIC) of terbinafine for many dermatophytes is remarkably low, approximately 0.004 µg/mL, which is equivalent to its minimal fungicidal concentration (MFC), underscoring its potent fungicidal nature against these organisms droracle.aimedicaljournals.se.

Terbinafine demonstrates exceptionally potent in vitro activity against dermatophytes, with MICs often ranging from 0.001 to 0.01 µg/mL nih.govasm.org. This high potency correlates directly with its established clinical effectiveness against dermatophyte infections nih.gov.

Beyond dermatophytes, terbinafine also exhibits good activity against other medically important fungi. This includes aspergilli, with MICs generally falling within the range of 0.05 to 1.56 µg/mL, and Sporothrix schenckii, against which MICs range from 0.1 to 0.4 µg/mL asm.org.

For Candida albicans, the geometric mean MIC has been reported at approximately 1.4 µg/mL (for 259 isolates), with an MIC50 of 1 µg/mL and an MIC90 of 4 µg/mL for clinical isolates nih.govnih.gov. In contrast, terbinafine shows very high activity against Candida parapsilosis, with an MIC90 of 0.125 µg/mL nih.gov. Potentially interesting activity has also been observed against Candida dubliniensis, Candida guilliermondii, Candida humicola, and Candida lusitaniae nih.gov. Additionally, Cryptococcus laurentii and Cryptococcus neoformans are highly susceptible to terbinafine, with MICs ranging from 0.06 to 0.25 µg/mL nih.gov.

However, not all fungal species are equally susceptible. Some, such as Scedosporium apiospermum, Scopulariopsis brevicaulis, Chrysonilia sitophila, and Cylindrocarpon spp., have demonstrated in vitro resistance to terbinafine oup.com. Fusarium spp., particularly F. solani isolates, also exhibit high MICs, indicating limited efficacy against these pathogens oup.com.

Table 2: Representative In Vitro Potency of Terbinafine Against Fungal Species (MIC Ranges)

Fungal Group/SpeciesMIC Range (µg/mL) / Specific MICsActivity Type
Dermatophytes0.001 - 0.01Fungicidal
Aspergillus spp.0.05 - 1.56Fungicidal
Sporothrix schenckii0.1 - 0.4Fungicidal
Candida albicansGM MIC: 1.4; MIC50: 1; MIC90: 4Fungistatic (primarily)
Candida parapsilosisMIC90: 0.125Fungicidal
Cryptococcus spp.0.06 - 0.25Fungicidal
Scedosporium apiospermumHigh MICsResistant
Fusarium spp.High MICsLimited efficacy

Fungicidal and Fungistatic Activities Against Dermatophytes, Molds, and Yeasts

Secondary Pharmacodynamic Activities in Fungal Pathogens

Beyond its primary mechanism of squalene epoxidase inhibition, terbinafine exhibits additional pharmacodynamic activities. Notably, it can block the dimorphic switch, which is the conversion of the yeast form to the pathogenic mycelial form in certain fungi fda.gov. This specific action is observed in dimorphic Candida species fda.gov. Furthermore, research indicates that terbinafine possesses anti-inflammatory properties, which may contribute to the reduction of symptoms commonly associated with fungal infections, such as itching, redness, and swelling patsnap.com.

Inhibition of Morphogenesis and Dimorphic Switching in Specific Fungi

Terbinafine demonstrates fungicidal activity against a range of fungal pathogens, including dermatophytes, molds, and certain dimorphic fungi, even at low concentrations. Its effect on yeasts can be either fungicidal or fungistatic, depending on the specific species mdpi.comhres.camedicines.org.au.

A key aspect of fungal pathogenicity, particularly for opportunistic pathogens like Candida albicans, is their ability to undergo morphological transitions, or dimorphic switching, between yeast, pseudohyphal, and hyphal forms during infection mdpi.comnih.gov. These morphological changes are a crucial survival strategy for many fungal pathogens within mammalian hosts mdpi.com. Research indicates that the filamentous (hyphal) form of Candida albicans exhibits higher susceptibility to terbinafine compared to its yeast form nih.gov. While the primary fungicidal action of terbinafine stems from its disruption of ergosterol synthesis and accumulation of squalene, which leads to fungal cell death, this effect inherently prevents successful morphogenesis or dimorphic switching by inhibiting cell viability and integrity hres.canih.gov. Signaling pathways such as the cyclic adenosine (B11128) monophosphate-protein kinase A (cAMP-PKA) pathway and the molecular chaperone Hsp90 pathways are known to regulate these morphological changes in numerous human pathogenic fungi mdpi.com.

Comparative Effects on Mammalian Squalene Epoxidase

A hallmark of terbinafine's therapeutic selectivity is its differential inhibition of fungal versus mammalian squalene epoxidase (SQLE). Fungal squalene epoxidases are highly sensitive to inhibition by allylamine antifungals, including terbinafine nih.gov.

Studies have shown that terbinafine is a potent non-competitive inhibitor of squalene epoxidase derived from Candida species, with a reported inhibition constant (Ki) of approximately 30 nM nih.gov. In stark contrast, the inhibition of mammalian squalene epoxidase, such as that from rat liver, occurs only at significantly higher drug concentrations (Ki = 77 µM) and follows a competitive inhibition mechanism with respect to the substrate squalene nih.govbibliotekanauki.pl. For human SQLE, terbinafine acts as a weak partial inhibitor, demonstrating an IC50 of 7.7 µM and a maximal inhibition of 65% at a concentration of 100 µM researchgate.net.

This substantial difference in sensitivity—several orders of magnitude lower for the mammalian enzyme—underscores terbinafine's high selectivity for the fungal target nih.govbibliotekanauki.plmdpi.com. This selectivity is pivotal for its clinical utility, enabling effective antifungal action without causing significant disruption to cholesterol biosynthesis in mammalian cells nih.govbibliotekanauki.pl. The distinct modes of inhibition (non-competitive for fungal and competitive for mammalian) further highlight this differential interaction nih.govnih.govasm.org. Molecular modeling studies suggest that the lipophilic portion of terbinafine binds vertically within the fungal squalene epoxidase's binding pocket, inducing conformational changes that physically impede the natural substrate from accessing the enzyme's active site, thereby explaining its non-competitive inhibition researchgate.netnih.gov. A strong interaction is observed through hydrogen bonding between the hydroxyl group of Tyr90 in the enzyme and the amine nitrogen atom of terbinafine researchgate.netnih.gov.

The following table summarizes the comparative inhibitory effects of terbinafine on fungal and mammalian squalene epoxidase:

Enzyme SourceInhibition TypeInhibition Constant (Ki) / IC50Reference
Candida Squalene EpoxidaseNon-competitive30 nM (Ki) nih.gov
Rat Liver Squalene EpoxidaseCompetitive77 µM (Ki) nih.gov
Human Squalene EpoxidasePartial Inhibitor7.7 µM (IC50) researchgate.net

Preclinical Pharmacokinetics and Biotransformation of Terbinafine

Absorption Characteristics in Experimental Animal Models

The absorption of terbinafine (B446) has been studied across various animal species, revealing consistent patterns in its systemic uptake and the influence of the administration route.

Oral administration of terbinafine in experimental animal models demonstrates rapid systemic absorption. In mice, rats, and dogs, terbinafine is detected in plasma within 0.25 to 0.5 hours, indicating swift uptake into the bloodstream fda.gov. The extent of systemic absorption in these species typically ranges from 50% to 80% fda.govfda.gov. Peak plasma concentrations (Cmax) are generally achieved within 2 to 8 hours following oral dosing fda.gov. For instance, in African penguins, mean plasma concentrations of terbinafine peaked approximately 4 hours after oral administration nih.gov.

The following table summarizes key absorption characteristics in preclinical models:

Table 1: Preclinical Oral Absorption Characteristics of Terbinafine

Species (Route)Time to Cmax (hours)Systemic Absorption Extent (%)
Mice (Oral)2-850-80
Rats (Oral)2-850-80
Dogs (Oral)2-850-80
African Penguins (Oral)~4Not specified for extent

The route of administration significantly impacts the systemic absorption of terbinafine. Oral administration leads to substantial systemic exposure, with absorption generally exceeding 70% in various species avallon-pharma.com.aumedicines.org.ukhres.camcaz.co.zwtmda.go.tz. In contrast, topical application of terbinafine results in very limited systemic absorption, typically less than 5% across all species studied fda.govavallon-pharma.com.augeneesmiddeleninformatiebank.nl. This low systemic absorption from topical routes is considered negligible, minimizing the risk of systemic toxicity mpa.sempa.se. For example, the mean plasma terbinafine concentration after 4 weeks of topical treatment was approximately 2000 times lower than that observed after oral administration of a 250 mg dose daily mpa.se.

Rate and Extent of Systemic Absorption in Various Species

Distribution Profile and Tissue Accumulation in Preclinical Systems

Terbinafine's highly lipophilic and keratophilic nature dictates its extensive distribution, particularly to tissues relevant for antifungal action.

Terbinafine rapidly diffuses through the dermis and accumulates significantly in lipophilic tissues such as the stratum corneum, sebum, hair follicles, and nail plates fda.govavallon-pharma.com.aumedicines.org.ukhres.cae-lactancia.orgmedicaljournalssweden.senovartis.comnih.govmedicaljournalssweden.sedrugs.comnih.govresearchgate.net. This accumulation is crucial for its antifungal activity, as these are the primary sites of fungal infections.

Detailed research findings illustrate this tissue targeting:

Terbinafine rapidly concentrates in the stratum corneum, reaching levels up to 9.1 µg/g of tissue within hours and gradually increasing over several days medicaljournalssweden.senih.gov. In one study, concentrations reached 14.4 µg/g in stratum corneum 1 day after the last dose medicaljournalssweden.se. A tenfold accumulation of the drug in the stratum corneum was observed by day 2 nih.gov.

High concentrations are also achieved in sebum, with reported levels up to 40 µg/ml medicaljournalssweden.senih.gov. Another study noted sebum concentrations as high as 56.07 µg/g after 14 days of therapy, persisting at 1.0 µg/g even 44 days post-medication cessation medicaljournalssweden.se.

Hair concentrations can reach levels of 2.6 µg/g of tissue, indicating high drug levels in and around the hair follicle nih.gov.

There is evidence from animal studies that terbinafine distributes into the nail plate within the first few weeks of commencing therapy avallon-pharma.com.aumedicines.org.ukhres.cae-lactancia.org. Nail terbinafine concentrations have been detected within 1 week of starting therapy and can persist for at least 30 weeks after treatment completion researchgate.net. Concentrations in nails were lower than in sebum or stratum corneum, with a maximum of 0.39 µg/g observed 1 day after the last dose, and still 0.09 µg/g after 55 days medicaljournalssweden.se.

Terbinafine also accumulates in other lipophilic tissues, including retinal and choroid tissues in animal studies avallon-pharma.com.au.

The following table presents typical tissue concentrations of terbinafine after oral administration in preclinical studies:

Table 2: Terbinafine Concentrations in Lipophilic Tissues (Preclinical/Human Volunteers)

TissueConcentration Range (µg/g or µg/ml)Time to Max ConcentrationPersistence After CessationSource
Stratum Corneum9.1 - 14.4 µg/gHours to 1-12 days>3 weeks (4-5 day t1/2) medicaljournalssweden.senih.govmedicaljournalssweden.se
Sebum40 - 56.07 µg/mlSeveral days (14 days)Up to 44 days medicaljournalssweden.senih.govmedicaljournalssweden.se
Hair2.6 µg/gNot specifiedUp to 55 days (0.21 µg/g) nih.govmedicaljournalssweden.se
Nail Plate0.39 µg/gFirst few weeksAt least 30 weeks medicaljournalssweden.seresearchgate.net

Terbinafine exhibits strong binding to plasma proteins across various species, including humans. More than 90% and often greater than 99% of the parent drug binds to plasma proteins fda.govavallon-pharma.com.aumedicines.org.ukhres.camcaz.co.zwdrugs.comnih.govdrugbank.com. In plasma, terbinafine is primarily bound to serum albumin, high and low-density lipoproteins, and to a lesser extent, alpha-1-acid glycoprotein (B1211001) nih.gov. There are no specific binding sites identified drugs.com.

The distribution of terbinafine in animal models is characterized by multi-compartment kinetics. After oral administration, the drug's distribution is typically biphasic in mice, rats, and monkeys, and triphasic in dogs fda.govfda.gov. This suggests an initial rapid distribution phase from the central compartment (blood) into highly perfused tissues, followed by slower distribution and accumulation in peripheral tissues.

The apparent volume of distribution for terbinafine is relatively large, indicating extensive distribution into body tissues nih.govdrugbank.com. For instance, in African penguins, the volume of distribution increased with increasing dosages, ranging from 37 to 52 mg/L for doses of 3 to 15 mg/kg, respectively nih.gov. In rats, radioactive material was rapidly distributed to tissues after an oral dose, with the highest concentration observed in the liver at 2 hours, followed by plasma and adrenals. By 24 hours, the highest concentration was noted in fat fda.gov. The terminal half-life of elimination from tissues can be prolonged, such as 7-10 and 70 hours in rats, reflecting its slow release from tissue stores fda.gov. A very long terminal half-life of 200-400 hours may represent the slow elimination of terbinafine from highly lipophilic tissues like skin and adipose tissue drugs.com.

Mechanisms of Fungal Resistance to Terbinafine

Genetic Basis of Terbinafine (B446) Resistance

The predominant mechanism of acquired resistance to terbinafine involves genetic alterations in the squalene (B77637) epoxidase (SQLE or ERG1) gene. plos.org

Single-point mutations, also known as single nucleotide variations (SNVs), in the SQLE gene are the most frequently identified cause of terbinafine resistance. mdpi.complos.org These mutations result in amino acid substitutions within the squalene epoxidase enzyme. thedermdigest.com The first documented case of a terbinafine-resistant dermatophyte in 2003 involved a Trichophyton rubrum isolate with a mutation in the SQLE gene. thedermdigest.com Since then, numerous mutations have been identified in various clinical isolates.

Key mutations have been identified at several positions within the SQLE protein, including Leu³⁹³, Phe³⁹⁷, Phe⁴¹⁵, and His⁴⁴⁰. nih.gov For instance, in T. rubrum isolates, the Phe397Leu and Leu393Phe substitutions are among the most prevalent. mdpi.com Similarly, in Trichophyton indotineae, Phe397Leu and Ala448Thr are frequently detected mutations. mdpi.com It is noteworthy that some resistant isolates may harbor a combination of mutations. mdpi.com

Table 1: Common Single-Point Mutations in the SQLE Gene Associated with Terbinafine Resistance

Fungal SpeciesMutationAmino Acid SubstitutionReference
Trichophyton rubrum1189T>C, 1191C>A, or 1191C>GPhe³⁹⁷Leu asm.org
Trichophyton rubrumLeu³⁹³Phe mdpi.com
Trichophyton indotineaePhe³⁹⁷Leu mdpi.com
Trichophyton indotineaeAla⁴⁴⁸Thr mdpi.com
Trichophyton mentagrophytesLeu³⁹³Ser asm.org
Trichophyton mentagrophytesPhe⁴¹⁵Val asm.org

This table is not exhaustive and represents some of the commonly reported mutations.

Amino acid substitutions resulting from SQLE gene mutations cause conformational changes in the squalene epoxidase enzyme. mdpi.com These structural alterations reduce the binding affinity of terbinafine to the enzyme without significantly impairing the enzyme's primary function in the ergosterol (B1671047) biosynthesis pathway. mdpi.comfrontiersin.org This allows the fungus to continue producing ergosterol, albeit sometimes less efficiently, while being less susceptible to the inhibitory action of terbinafine. nih.gov

Research has shown that specific amino acid substitutions are clustered in distinct regions of the Erg1 protein. asm.org While these residues are distributed along the protein's primary sequence, they form a putative binding site for allylamines on the enzyme's surface. nih.gov Mutations at these sites directly interfere with the drug-target interaction. For example, substitutions at positions like Leu³⁹³ and Phe³⁹⁷ have been shown to confer high levels of terbinafine resistance. nih.gov

Identification and Characterization of Single-Point Mutations in the SQLE Gene

Non-SQLE Mediated Resistance Mechanisms

While mutations in the SQLE gene are the primary driver of terbinafine resistance, other mechanisms can also contribute to reduced susceptibility. The observation of varying minimum inhibitory concentration (MIC) values in isolates with identical SQLE mutations suggests the involvement of these alternative mechanisms. mdpi.com

Fungal cells can actively expel antifungal drugs through membrane-associated transporter proteins, reducing the intracellular concentration of the drug. mdpi.com The two major superfamilies of efflux pumps involved in this process are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. asm.orginformahealthcare.com

Overexpression of genes encoding these transporters can lead to multidrug resistance. plos.orginformahealthcare.com In Trichophyton species, exposure to terbinafine has been shown to increase the expression of ABC-B transporters. mdpi.com Specific transporters like PDR1, MDR1, MDR2, and MDR4 have been linked to terbinafine resistance. mdpi.com Disruption of the MDR2 gene in a resistant T. rubrum strain was found to increase its susceptibility to terbinafine. mdpi.com Interestingly, some terbinafine-resistant clinical isolates that lack SQLE mutations exhibit overexpression of ABC transporters, indicating that this can be an independent mechanism of resistance. mdpi.com

Fungi have evolved complex stress response pathways to adapt to hostile environments, including the presence of antifungal drugs. ijdvl.com These adaptive mechanisms can contribute to drug tolerance.

Heat Shock Proteins (HSPs): Exposure to terbinafine can induce the expression of heat shock proteins (HSPs), which act as molecular chaperones to protect the cell from stress. mdpi.com In T. rubrum, terbinafine exposure upregulates several HSP genes, including Hsp20, Hsp60, Hsp70, and Hsp90. mdpi.com Hsp90, in particular, aids in antifungal resistance by stabilizing calcineurin, a key component of stress response pathways. mdpi.com

Biofilm Formation: Some fungi can form biofilms, which are structured communities of cells embedded in an extracellular matrix. mdpi.com Biofilms can limit drug penetration and are associated with increased resistance. Trichophyton rubrum, Microsporum canis, and T. mentagrophytes are capable of forming biofilms that show greater resistance to terbinafine compared to their free-living counterparts. mdpi.com

Alternative Metabolic Pathways: Fungi may utilize alternative metabolic pathways to bypass the effects of a drug. For instance, multiplication of the salicylate (B1505791) 1-monooxygenase (salA) gene has been suggested as a cause of terbinafine resistance in Aspergillus nidulans and has been shown to play a role in terbinafine resistance in T. rubrum. frontiersin.orgdovepress.com

Role of Drug Efflux Transporters (e.g., ABC and MFS Superfamilies) in Fungal Resistance

Epidemiological and Mycological Aspects of Resistance in Research Isolates

The prevalence of terbinafine resistance in fungal isolates has been increasing globally. dermnetnz.org While once considered rare, terbinafine-resistant dermatophyte infections have been reported with growing frequency, particularly in regions like the Indian subcontinent. mdpi.com

Epidemiological studies have tracked the emergence and spread of resistant strains. For example, a significant number of T. indotineae isolates, a species within the T. mentagrophytes complex, have been found to be resistant to terbinafine. mdpi.com In contrast, a majority of T. rubrum isolates have remained susceptible. mdpi.com

Surveillance of clinical isolates is crucial for monitoring resistance trends. A study in Switzerland found that approximately 1% of Trichophyton clinical isolates exhibited reduced terbinafine susceptibility, all of which harbored SQLE gene mutations. nih.gov In Japan, an epidemiological study of clinical isolates from 2020 identified terbinafine-resistant T. rubrum strains, all with a missense mutation in the SQLE gene. researchgate.net These findings underscore the importance of ongoing surveillance and susceptibility testing to guide therapeutic strategies. medicaljournals.seoup.com

Surveillance and Characterization of Resistant Fungal Strains from Global Sources

Global surveillance efforts have been crucial in identifying and characterizing the spread of terbinafine-resistant fungal strains. Initially, resistance was sporadically documented, with the first case of a terbinafine-resistant Trichophyton rubrum isolate identified in the United States in 2003. thedermdigest.com However, the last decade has witnessed a surge in resistant dermatophyte infections, particularly in India, which is considered an epicenter of this emerging health threat. mdpi.comthedermdigest.com

Studies from various regions have highlighted the prevalence and characteristics of these resistant strains:

India: A significant epidemic of treatment-refractory dermatophytosis has been ongoing, largely attributed to Trichophyton indotineae, a species within the T. mentagrophytes complex. mdpi.comthedermdigest.comnih.gov In some studies, as high as 71% of T. interdigitale cultures were found to be terbinafine-resistant. dermnetnz.org

Iran: Research has documented the global spread of resistance mechanisms in T. mentagrophytes. dovepress.com A study involving 96 T. interdigitale and 45 T. mentagrophytes isolates found five T. mentagrophytes type VIII strains with high-level terbinafine resistance (MICs ≥ 32 μg/mL). dovepress.com

Europe: By 2023, 85% of European countries had reported confirmed cases of terbinafine-resistant dermatophytosis. dermnetnz.org A report from Italy identified five patients with clinical resistance to terbinafine, with isolates identified as T. rubrum and T. indotineae. nih.gov In Sweden, 51 cases of T. indotineae were diagnosed between 2023 and 2024, with 67% of isolates showing resistance to terbinafine. medicaljournalssweden.se

North America: The United States and Canada have also seen a rise in terbinafine-resistant dermatophytes. nih.govuthscsa.edu A study examining isolates from 2021-2022 found that nearly 19% of dermatophyte samples showed high resistance to terbinafine. uthscsa.edu In Ontario, Canada, cases of T. indotineae infection increased sharply in 2022–2023, with the majority of isolates being terbinafine-resistant. asm.org

The primary mechanism of resistance identified in these surveillance studies is point mutations in the SQLE gene. mdpi.comasm.org These mutations lead to amino acid substitutions in the squalene epoxidase enzyme, which reduces the binding affinity of terbinafine without significantly impairing the enzyme's natural function in ergosterol biosynthesis. mdpi.comasm.org However, some terbinafine-resistant isolates have been found to lack SQLE mutations, suggesting the existence of other resistance mechanisms, such as the overexpression of efflux pumps like ABC transporters. mdpi.comresearchgate.net

Table 1: Global Surveillance of Terbinafine-Resistant Dermatophytes

Region Predominant Resistant Species Key Findings
India Trichophyton indotineae Epicenter of an ongoing epidemic of terbinafine-resistant dermatophytosis. mdpi.comthedermdigest.comnih.gov High prevalence of resistance in T. interdigitale (up to 71% in some studies). dermnetnz.org
Iran Trichophyton mentagrophytes Documentation of the global spread of resistance. dovepress.com High-level resistance (MICs ≥ 32 μg/mL) observed in T. mentagrophytes type VIII. dovepress.com
Europe Trichophyton indotineae, Trichophyton rubrum 85% of countries reported terbinafine-resistant cases by 2023. dermnetnz.org Cases identified in Italy and Sweden with high resistance rates. nih.govmedicaljournalssweden.se
North America Trichophyton indotineae, Trichophyton rubrum Increasing reports of resistant isolates in the US and Canada. nih.govuthscsa.edu A 2021-2022 study found nearly 19% of isolates showed high terbinafine resistance. uthscsa.edu

Structure Activity Relationship Sar Studies and Terbinafine Analog Development

Design and Synthesis of Novel Terbinafine (B446) Derivatives

The design and synthesis of novel Terbinafine derivatives are central to SAR investigations, allowing researchers to explore how specific structural changes impact antifungal potency and spectrum.

A significant line of inquiry has involved synthesizing Terbinafine analogs that either lack or feature modifications to the central tertiary amino group, a characteristic functional group of allylamine (B125299) antimycotics nih.govsphinxsai.com. In these modified analogs, polar substituents were strategically introduced at the tert-butyl residue of the side chain nih.govsphinxsai.com. The objective was to ascertain the essentiality of the central amino function for antifungal activity. Research findings indicated that even without this group, certain novel structural types could still exhibit broad antifungal activity, suggesting that the central amino function, while typical, is not strictly indispensable for inhibiting fungal growth nih.govsphinxsai.com.

Chemical Modification Strategies of the Core Naphthalene (B1677914) and Allylamine Structures

Evaluation of Antifungal Potency and Spectrum of Synthesized Analogs

Following synthesis, Terbinafine analogs undergo comprehensive evaluation to determine their antifungal potency and spectrum, providing critical data for structure-activity correlations.

Quantitative Structure-Activity Relationship (QSAR) studies have been extensively applied to series of Terbinafine analogs to establish correlations between their chemical structures and their inhibitory activity against various fungal targets, notably Candida albicans researchgate.netnih.gov. These studies, often utilizing computational techniques like genetic function approximation (GFA), have highlighted the importance of steric properties and the conformational rigidity of the side chains for optimal antifungal activity researchgate.netnih.gov. Furthermore, a direct correlation has been observed between the potency of these compounds and the polarity of the introduced functional groups nih.govsphinxsai.com. Conversely, broad-spectrum antifungal activity appears to be more consistently linked to the presence of basic substituents within the analog's structure nih.govsphinxsai.com.

Through rigorous SAR studies, several promising lead compounds have been identified, paving the way for further antifungal drug development. A notable example is the dimethylamino-substituted "carba-analog" of Terbinafine (referred to as compound 8k in some studies), which demonstrated the most favorable antimycotic profile within its series of derivatives nih.gov. Additionally, homopropargylamine derivatives containing the CH2NMeCH2CH2 spacer group have been identified as highly active in vitro antifungal agents, exhibiting enhanced potency against Aspergillus fumigatus compared to Terbinafine nih.gov. These identified leads underscore the potential for developing new antifungal agents with improved therapeutic characteristics through rational drug design based on the Terbinafine scaffold.

Key Findings from SAR Studies

Structural Modification AreaImpact on Antifungal ActivityKey Observations
Spacer between Naphthalene and tert-butyl-acetyleneVaries potency and spectrumCH2NMeCH2CH2 spacer enhances activity; modifications can lead to decreased potency sphinxsai.comnih.gov.
Central Amino FunctionNot strictly essential for activityAnalogs lacking this group can still exhibit broad antifungal activity if polar substituents are introduced nih.govsphinxsai.com.
Side Chain Properties (Steric/Conformational)Crucial for activitySteric properties and conformational rigidity of side chains play important roles researchgate.netnih.gov.
Substituent PolarityCorrelates with potencyPotency tends to increase with the polarity of introduced functional groups nih.govsphinxsai.com.
Substituent BasicityCorrelates with broad-spectrum activityBroad antifungal activity is often restricted to compounds with basic substituents nih.govsphinxsai.com.

Advanced Analytical Methodologies for Terbinafine and Its Formulations

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying Terbinafine (B446) and its components within complex samples.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of Terbinafine and its metabolites in biological matrices such as plasma, milk, and urine. Several analytical procedures have been developed to determine the parent compound and its various derivatives. For instance, methods exist for quantifying terbinafine, its demethyl derivative, carboxy-terbinafine, demethyl-carboxy-terbinafine, and naphthoic acid. nih.gov

In plasma analysis, HPLC methods often employ either electrochemical detection for terbinafine and its demethyl derivative or UV-detection for carboxy-terbinafine. Sample preparation for these analyses typically involves protein precipitation using methanol (B129727) or liquid-liquid extraction with hexane. nih.gov For the quantitative analysis of terbinafine and its demethylated and carboxylated metabolites in urine, native urine samples are commonly deconjugated, spiked with an internal standard, and then injected into a microprocessor-controlled HPLC system, with monitoring performed via UV-absorption. nih.gov Another reported reversed-phase HPLC method for terbinafine and its desmethyl metabolite in human plasma involves liquid-liquid extraction followed by an aqueous back extraction step, with the mobile phase consisting of acetonitrile (B52724) and a triethylamine/phosphoric acid solution, and detection at 224 nm. nih.gov HPLC with UV detection is also broadly applied for analyzing terbinafine in blood, urine, and nails, often requiring preliminary sample preparation steps like protein precipitation and liquid-liquid extraction. scribd.com

Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection (UHPLC-DAD) offers a rapid, sensitive, and robust approach for the analysis of Terbinafine and its key impurities, including β-terbinafine, (Z)-terbinafine, and 4-methylterbinafine. researchgate.netnih.govresearchgate.net The enhanced efficiency of UHPLC columns, combined with the comprehensive spectral data provided by DAD, enables the detection of impurities even at very low concentrations, which is critical for pharmaceutical quality control. researchgate.netnih.govresearchgate.net

UHPLC-DAD methodologies have been successfully applied to assess terbinafine and its impurities in dissolution media, particularly when evaluating drug release from novel drug delivery systems like poly(lactic-co-glycolic acid) (PLGA) carriers. researchgate.netnih.gov Furthermore, a reversed-phase HPLC method (conceptually similar to UHPLC for impurity profiling given its focus on high resolution) has been developed and validated for the simultaneous determination of terbinafine and its degradation products, such as 1-methylaminomethylnaphthalene, beta-terbinafine, Z-terbinafine, and 4-methyl-terbinafine. This method typically utilizes a NUCLEOSIL 100-5-CN column with a mobile phase composed of tetrahydrofuran, acetonitrile, and citrate (B86180) buffer, and has demonstrated robustness and short-term standard solution stability. researchgate.net

Gas Chromatography (GC) techniques are specifically employed for the detection and quantification of certain Terbinafine metabolites. For instance, the metabolite naphthoic acid can be accurately determined in urine samples. This process involves initial deconjugation of the urine sample, followed by sample preparation using commercially available cartridges and silylation, before automated GC analysis utilizing a fused silica (B1680970) capillary column and Flame Ionization Detection (FID). nih.gov While GC/MS is highly regarded for its sensitive qualitative and quantitative capabilities in analyzing various compounds, including metabolites in complex matrices like sebum, its analytical throughput might be lower compared to some other chromatographic techniques. jfda-online.com

Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) for Impurity Profiling

Method Validation for Research and Quality Control Applications

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose, ensuring the reliability and consistency of results in both research and quality control settings. For Terbinafine, validation typically adheres to guidelines such as those from the International Conference on Harmonisation (ICH Q2(R1)). ajpaonline.comnih.govhumanjournals.com

The validation of analytical methods for Terbinafine involves a comprehensive assessment of several key parameters:

Linearity: This parameter evaluates the method's ability to yield test results directly proportional to the analyte concentration within a defined range. For Terbinafine, linearity has been demonstrated across various methods and concentration ranges. For example, HPLC methods for pharmaceutical formulations show linearity from 20.0-200.0 μg/mL with a correlation coefficient (r) of 0.9997. nih.govscielo.br UV-spectrophotometric methods have also shown linearity in ranges such as 0.4-2.8 μg/mL with a correlation coefficient of 0.998. nih.govhumanjournals.com

Precision: Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). Low Relative Standard Deviation (RSD) values, generally less than 2%, indicate high precision. For RP-HPLC methods, intra-day RSD values have been reported as ≤1.04%, and inter-day RSD values as ≤1.44%. nih.govajpaonline.comnih.govhumanjournals.com

Accuracy: Accuracy determines the closeness of agreement between the test result and the accepted true value. It is commonly assessed through recovery experiments, where known amounts of the standard analyte are added to pre-analyzed samples. Recovery percentages close to 100% (e.g., 98.54–99.98% or 99.58–102.78%) with low RSD values confirm the accuracy of the method. nih.govajpaonline.comnih.govhumanjournals.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in flow rate, column temperature, or mobile phase composition. Robust methods for Terbinafine have consistently shown acceptable %RSD values (typically < 2%) under these varied conditions, confirming their reliability in routine use. nih.govajpaonline.comscielo.brresearchgate.net

Specificity: Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample, such as excipients, impurities, or degradation products. Stability-indicating HPLC methods for Terbinafine are designed to demonstrate specificity by effectively separating the active drug from its potential degradation products. nih.govresearchgate.net

The sensitivity of analytical methods for Terbinafine and its related substances is characterized by their Limits of Detection (LOD) and Limits of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified precisely. For Terbinafine, LOD values vary depending on the analytical technique and matrix. Examples include 0.0012 µ g/spot for HPTLC, 0.9 µg/mL for certain HPLC methods, and 0.1 µg/mL for other HPLC approaches. nih.govnih.gov For impurities and metabolites, LOD values can be as low as 0.023–0.098 µg/mL. nih.gov

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be accurately and precisely quantified. For Terbinafine, LOQ values range from 0.0036 µ g/spot (HPTLC) to 2.7 µg/mL (HPLC) or 0.2 µg/mL (HPLC). nih.govnih.gov For related substances and impurities, LOQ values are typically in the range of 0.078–0.327 µg/mL. nih.govajpaonline.com

Table 1: Summary of Method Validation Parameters for Terbinafine Analytical Methods

Validation ParameterTypical Range/Value for TerbinafineAnalytical TechniqueSource(s)
Linearity Range 20.0-200.0 μg/mL (r=0.9997)HPLC nih.govscielo.br
0.4-2.8 μg/mL (r=0.998)UV-Spectrophotometry nih.govhumanjournals.com
Precision (RSD) Intra-day: ≤1.04%RP-HPLC nih.govajpaonline.com
Inter-day: ≤1.44%RP-HPLC nih.govajpaonline.com
< 2%UV-Spectrophotometry nih.govhumanjournals.com
Accuracy (% Recovery) 98.54–99.98%UV-Spectrophotometry nih.gov
99.58–102.78%UV-Spectrophotometry humanjournals.com
Robustness Acceptable %RSD values (< 2%) under variations in flow rate, temperature, mobile phase compositionHPLC nih.govajpaonline.comscielo.brresearchgate.net
LOD 0.0012 µ g/spot HPTLC nih.gov
0.9 µg/mLHPLC nih.gov
0.1 µg/mLHPLC nih.gov
0.023–0.098 µg/mL (for impurities)UHPLC/HPLC nih.govresearchgate.net
LOQ 0.0036 µ g/spot HPTLC nih.gov
2.7 µg/mLHPLC nih.gov
0.2 µg/mLHPLC nih.gov
0.078–0.327 µg/mL (for impurities)UHPLC/HPLC nih.govresearchgate.netajpaonline.com

Assessment of Linearity, Precision, Accuracy, Robustness, and Specificity

Dissolution and Release Profiling from Experimental Formulations

Information specifically detailing the dissolution and release profiling of Terbinafine lactate (B86563) from experimental formulations is limited in the readily available scientific literature. While terbinafine, commonly in its hydrochloride salt form, has been extensively studied for its dissolution characteristics in various pharmaceutical formulations, specific research findings and data tables pertaining solely to the lactate salt are not widely published in the context of dissolution and release profiles.

Studies on terbinafine formulations generally focus on the more common Terbinafine hydrochloride due to its prevalent use in oral and topical antifungal medications wikipedia.orgscielo.br. These studies often investigate factors influencing the dissolution rate of terbinafine from tablets or other dosage forms, such as pH of the dissolution medium, excipients, and manufacturing processes scielo.brresearchgate.netnveo.org. For instance, research has shown that terbinafine hydrochloride dissolution can be rapid, with approximately 80% of the drug dissolving within 15 minutes in a citrate buffer solution at pH 3.0 scielo.brresearchgate.net. Other studies have explored the dissolution profile of terbinafine hydrochloride in different media, including 0.1 N hydrochloric acid, phosphate (B84403) buffer pH 6.8, acetate (B1210297) buffer pH 4.5, and citrate buffer pH 3.0, with the pH 3.0 citrate buffer often showing higher drug release nveo.org.

While some topical terbinafine formulations may involve the addition of lactic acid during their preparation to enhance permeation google.comgoogle.com, these formulations typically contain terbinafine or Terbinafine hydrochloride as the active antifungal agent, rather than Terbinafine lactate as the primary salt form for which dissolution profiles are reported. The role of lactic acid in such formulations is often related to its acidic properties for solubilization or its keratolytic effect to improve drug penetration, particularly for transungual delivery, rather than defining the dissolution characteristics of a distinct this compound salt.

Therefore, comprehensive data tables or detailed research findings specifically on the dissolution and release profiling of This compound from experimental formulations, as a standalone active pharmaceutical ingredient, are not consistently reported in the provided search results.

Innovative Drug Delivery Systems Research for Terbinafine Lactate

Polymeric Carrier Systems for Controlled Release

Polymeric carrier systems, particularly those utilizing biodegradable and biocompatible polymers, offer significant advantages for the controlled and sustained release of antifungal agents like terbinafine (B446) lactate (B86563). These systems can encapsulate the drug, protecting it from degradation and facilitating targeted delivery.

Poly(Lactic-co-Glycolic Acid) (PLGA) Based Microparticles and Nanoparticles

Poly(Lactic-co-Glycolic Acid) (PLGA) is a widely recognized biodegradable and biocompatible copolymer approved by regulatory bodies such as the FDA and EMA for various drug delivery applications researchgate.nettandfonline.com. Its tunable degradation rate and mechanical properties make it an excellent choice for controlled release systems.

Research has focused on encapsulating terbinafine, often as terbinafine hydrochloride (TBF-HCl), within PLGA-based microparticles and nanoparticles for enhanced topical administration. Terbinafine hydrochloride-loaded PLGA nanoparticles have been successfully produced using methods such as emulsification/solvent evaporation researchgate.netavestia.com. Studies have optimized these formulations, revealing specific characteristics based on PLGA copolymer ratios. For instance, optimized batches of PLGA 75:25 and PLGA 50:50 nanoparticles exhibited mean particle sizes of 163.23 nm and 171.7 nm, respectively researchgate.net. The encapsulation efficiency for these nanoparticles was notably high, reaching 91% for PLGA 75:25 and 93% for PLGA 50:50 researchgate.net. Beyond nanoparticles, PLGA has also been utilized to formulate microspheres for intralesional injection, designed for sustained release, with reported mean diameters of 12.75 µm and drug loading/encapsulation efficiencies of 39.56 ± 3.56% portico.org.

PLGA-based systems can manifest in various forms, including solid dispersions, thin films, microparticles, and nanoparticles, offering versatile administration routes researchgate.netnih.gov. Pre-formulation studies indicate that certain PLGA derivatives, such as poly(acrylic acid) branched PLGA polyester (B1180765), possess properties more suitable for designing novel topically applied terbinafine delivery systems researchgate.netnih.gov. Thermal and structural characterizations, such as Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy (SEM), have demonstrated that terbinafine hydrochloride can be dissolved in PLGA to form fully amorphous films at high concentrations, up to 15% nih.gov.

Characterization of Drug Release Profiles from PLGA Systems

The drug release profiles from PLGA-based systems are crucial for ensuring sustained therapeutic levels. In vitro release studies of TBF-HCl loaded PLGA nanoparticles frequently demonstrate a biphasic release pattern, characterized by an initial burst release followed by a more prolonged, sustained release phase researchgate.net.

For PLGA 75:25 and PLGA 50:50 nanoparticles, cumulative drug release rates of 58.48 ± 1.38% and 74.17 ± 1.38%, respectively, were observed over a 10-hour period researchgate.net. The release kinetics from these nanoparticles typically follow a Non-Fickian diffusion-controlled mechanism, suggesting that both drug diffusion and polymer erosion contribute to the release process researchgate.netavestia.com. The molecular weight (Mw) of PLGA also influences the release mechanism; lower Mw PLGA microspheres tend to exhibit diffusion-controlled release, while higher Mw PLGA microspheres show release governed by a combination of polymer erosion and drug diffusion tandfonline.com.

Some formulations of TBF-HCl loaded PLGA nanoparticles have been designed to avoid an initial burst effect, indicating homogeneous drug dispersion within the polymer matrix avestia.com. Furthermore, studies on PLGA film-forming systems have shown the capability for prolonged release of TBF-HCl, with linear kinetics observed for the first 6 days and a total release duration extending to almost 14 days nih.gov.

Table 1: Representative Drug Release Characteristics from Terbinafine-Loaded PLGA Systems

Formulation TypePLGA RatioParticle Size (nm/µm)Encapsulation Efficiency (%)Cumulative Release (%)Release DurationRelease MechanismCitation
Nanoparticles75:25163.23 nm9158.48 ± 1.38% (10h)>10 hoursNon-Fickian researchgate.net
Nanoparticles50:50171.7 nm9374.17 ± 1.38% (10h)>10 hoursNon-Fickian researchgate.net
NanoparticlesNot specified229-250 nm98≈80% (24h)24 hoursNon-Fickian avestia.com
MicrospheresNot specified12.75 µm39.56 ± 3.56SustainedProlongedDiffusion/Erosion portico.org
Film-Forming SystemBranched PLGA/AN/AUp to 15% drug loadingProlonged~14 daysLinear kinetics nih.gov

Electrospun Fibers and Patches for Localized Antifungal Delivery

Electrospinning is an advanced technique for fabricating fibrous materials with high surface area-to-volume ratios, making them highly suitable for localized drug delivery, particularly for topical applications.

Fabrication and Characterization of Polycaprolactone (PCL) Based Electrospun Materials

Polycaprolactone (PCL) is a hydrophobic, biodegradable, and semicrystalline polyester that is well-suited for extended-release drug delivery systems due to its inherently slow degradation rate amerigoscientific.comamerigoscientific.comfrontiersin.orgfrontiersin.org. Electrospinning has been extensively employed to produce PCL-based fibers and patches designed for antifungal therapy.

Studies have successfully fabricated PCL fibers loaded with terbinafine hydrochloride (terbinafine) using blend electrospinning techniques frontiersin.orgucl.ac.ukntu.edu.sgrsc.org. Characterization studies confirm the successful incorporation of the drug within the PCL fibers, with the drug predominantly existing in an amorphous state, which can enhance its dissolution and bioavailability frontiersin.orgucl.ac.uk.

Electron microscopy observations have shown that the addition of both lecithin (B1663433) and terbinafine can influence the morphology of PCL nanofibers, leading to a decrease in their average diameter ntu.edu.sgrsc.org. Furthermore, these additions have been shown to improve the wettability and mechanical properties of the resulting fiber mats ntu.edu.sgrsc.org. It has also been noted that increasing the concentration of terbinafine in the electrospinning solution can result in straighter fiber morphology and a further decrease in fiber diameter, likely attributable to an increase in the solution's conductivity during the electrospinning process ntu.edu.sg.

Development of Combination Therapy Approaches Utilizing Electrospun Matrices

Monotherapy with traditional antifungals is often insufficient for treating persistent fungal infections, prompting research into combination therapy approaches. Electrospun matrices provide an excellent platform for co-delivering multiple therapeutic agents for localized treatment.

Notably, electrospun patches containing a combination of both amorolfine (B1665469) and terbinafine have been successfully fabricated for antifungal therapy frontiersin.orgfrontiersin.orgucl.ac.ukresearchgate.net. Preclinical evaluations of these combination therapy patches have demonstrated significantly greater and more prolonged antifungal effects when compared to monotherapy patches. These effects include larger zones of inhibition and sustained efficacy for at least 7 days against Candida albicans frontiersin.orgfrontiersin.orgucl.ac.ukresearchgate.net. This localized delivery strategy is particularly promising as it aims to enhance treatment efficacy while potentially reducing the required drug doses and minimizing systemic adverse effects associated with oral administration frontiersin.orgucl.ac.uk. Interestingly, some studies have indicated that terbinafine-only patches were generally ineffective against C. albicans, underscoring the synergistic benefits of combination therapy in these electrospun formulations frontiersin.orgfrontiersin.org. Beyond Candida albicans, PCL/gelatin electrospun meshes loaded with terbinafine hydrochloride have also shown promising results, demonstrating slow and steady drug release and potent antifungal activity against Trichophyton mentagrophytes and Aspergillus fumigatus researchgate.net.

Advanced Topical Formulations and Their Preclinical Performance

Beyond polymeric micro/nanoparticles and electrospun fibers, research into advanced topical formulations for terbinafine lactate continues to explore novel approaches to improve drug penetration, retention, and therapeutic efficacy in the skin and nails. These formulations aim to maximize local drug concentration while minimizing systemic exposure.

Film-forming systems (FFSs) represent one such advanced topical approach. These systems, often based on polymers like PLGA, form a biodegradable, transparent, adhesive, and occlusive thin layer on the skin after application, acting as a drug depot nih.gov. Preclinical studies on in situ films based on branched PLGA plasticized with ethyl pyruvate (B1213749) demonstrated a prolonged release of terbinafine hydrochloride, exhibiting linear kinetics for the initial 6 days and a total release duration of nearly 14 days nih.gov. Ex vivo human skin penetration experiments with these FFSs revealed that terbinafine hydrochloride was effectively localized within the target layer, the epidermis, highlighting their suitability for superficial fungal infections nih.gov.

Transfersomes, which are deformable lipid vesicles, have also been investigated for enhancing the delivery of terbinafine. These vesicles can effectively deliver the drug to its site of action within the fungus. For instance, terbinafine hydrochloride-containing transfersomes with a particle size of 69.6 nm and an entrapment efficiency of 95.4% have been developed portico.org. Preclinical performance studies showed that the accumulated permeation of terbinafine from transfersome gel was 88.52 ± 4.06 µg/cm² over 12 hours, with intracutaneous drug detention reaching 94.38 ± 5.26 µg/cm² portico.org. Pharmacokinetic studies indicated that these transfersome formulations achieved higher Cmax and AUC values compared to commercial creams, suggesting improved bioavailability at the site of action portico.org.

Solid Lipid Nanoparticles (SLNs) are another promising advanced formulation. SLN formulations loaded with terbinafine have been shown to deliver more terbinafine into the dermis compared to commercial formulations like Lamisil. This enhanced delivery is attributed to factors such as their ability to load more lipophilic drugs, their nanoscale size, and their occlusive effect on the skin portico.org.

Furthermore, polymeric films derived from materials such as pullulan, oxidized pullulan, sodium carboxymethylcellulose, and glycerin have been developed for topical application of terbinafine hydrochloride. These films, obtained via casting and evaporation, demonstrated prolonged drug release, with two formulations showing 80% and 60% release within the first 300 minutes, respectively, and exhibiting significant antifungal activity mdpi.com.

Table 2: Preclinical Performance Highlights of Advanced Topical Terbinafine Formulations

Formulation TypeKey CharacteristicDrug Release ProfileSkin Penetration/RetentionAntifungal ActivityCitation
PLGA Film-Forming SystemBiodegradable, adhesive, occlusiveProlonged release (linear kinetics for 6 days, total ~14 days)Localized in epidermisEffective for superficial infections nih.gov
Transfersome GelDeformable lipid vesicles, 69.6 nm particle sizeAccumulated permeation: 88.52 ± 4.06 µg/cm² (12h)Intracutaneous detention: 94.38 ± 5.26 µg/cm²Enhanced delivery to fungal site portico.org
Solid Lipid Nanoparticles (SLN)Nanoscale, occlusive effectEnhanced delivery into dermisHigher dermal concentration than commercial creamImproved portico.org
Polymeric Films (Pullulan, NaCMC)Thin, flexible, transparent bioadhesiveProlonged release (60-80% in 300 min)Optimal adhesion parametersSignificant antifungal activity mdpi.com

Comparative Preclinical Studies and Research Paradigms for Terbinafine

In Vitro and In Vivo Comparisons with Other Antifungal Agents

Terbinafine (B446) lactate's efficacy has been extensively evaluated against a wide spectrum of fungal pathogens, often showing superior or comparable activity to other established antifungal agents, particularly against dermatophytes.

In vitro studies consistently demonstrate terbinafine's potent activity against dermatophytes like Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum. nih.gov Its primary fungicidal action against these organisms often results in superior performance compared to fungistatic agents. nih.gov For instance, when compared with itraconazole (B105839) and amphotericin B against various Aspergillus species, terbinafine showed inferior activity against Aspergillus fumigatus but superior activity against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. researchgate.netnih.gov However, other research indicates that A. fumigatus is significantly less susceptible to terbinafine than other Aspergillus species. oup.com

The activity of terbinafine against yeasts can be species-dependent. While some early reports suggested low activity, more recent studies using standardized methodologies have shown considerable effectiveness against a broad range of yeasts. nih.gov For example, one study reported mean minimum inhibitory concentration (MIC) values of 6.60 +/- 0.73 µg/ml for yeasts. nih.gov In the case of Cryptococcus neoformans, terbinafine has demonstrated effective in vitro activity, sometimes superior to conventional treatments like amphotericin B, fluconazole, and itraconazole, including against resistant isolates. scielo.br

Against non-dermatophyte molds, terbinafine's activity is variable. It has shown strong in vitro activity against most strains of Penicillium spp. and Paecilomyces spp. oup.com However, its effectiveness against Fusarium spp. is limited. oup.com

With the emergence of terbinafine-resistant dermatophyte strains, particularly T. indotineae, comparative studies are crucial. nih.gov While terbinafine is highly effective against most dermatophytes, higher concentrations are needed to inhibit resistant strains like T. indotineae. nih.gov Research has shown that a significant percentage of T. indotineae isolates exhibit high MIC values for terbinafine, in contrast to T. rubrum, which largely remains susceptible. researchgate.net

Interactive Data Table: Comparative In Vitro Activity of Terbinafine and Other Antifungals

Fungal Species Terbinafine (Geometric Mean MIC in µg/ml) Itraconazole (Geometric Mean MIC in µg/ml) Amphotericin B (Geometric Mean MIC in µg/ml) Reference
Aspergillus fumigatus19.030.560.66 researchgate.netnih.gov
Aspergillus flavus0.10Not ReportedNot Reported researchgate.netnih.gov
Aspergillus terreus0.16Not ReportedNot Reported researchgate.netnih.gov
Aspergillus niger0.19Not ReportedNot Reported researchgate.netnih.gov
Trichophyton rubrum0.0015Not ReportedNot Reported nih.gov
Trichophyton interdigitale0.0038Not ReportedNot Reported nih.gov
Trichophyton indotineae (resistant)Higher concentrations requiredNot ReportedNot Reported nih.gov
Candida albicans2-4Not ReportedNot Reported mdpi.com

Animal models, particularly the guinea pig model of dermatophytosis, have been instrumental in evaluating the in vivo efficacy of terbinafine. researchgate.netoup.comnih.gov These models allow for a reproducible assessment of both topical and oral formulations. researchgate.netnih.gov

In comparative studies, oral terbinafine has demonstrated superiority over griseofulvin (B1672149) and ketoconazole (B1673606) in treating guinea pig trichophytosis and microsporosis, based on both clinical and mycological outcomes. nih.govnih.gov Similarly, topical application of terbinafine has proven more effective than econazole (B349626) and tolnaftate (B1682400) in managing dermatophytoses caused by T. mentagrophytes and M. canis in guinea pigs. nih.govnih.gov

In a guinea pig model of tinea pedis, a 7-day topical treatment with a 0.5% solution of NND-502, a novel imidazole (B134444) agent, was more effective than a 0.5% solution of either lanoconazole (B123884) or terbinafine in eradicating the fungi. nih.gov

While highly effective for dermatophytoses, the efficacy of terbinafine in models of systemic or invasive mycoses has been questioned. oup.com This is partly due to a significant first-pass effect in the liver in rodents, which can limit its systemic bioavailability and tissue penetration. oup.com

Interactive Data Table: Comparative Efficacy of Terbinafine in Animal Models of Dermatophytosis

Animal Model Infection Comparator(s) Key Finding Reference
Guinea PigTrichophytosis/Microsporosis (oral)Griseofulvin, KetoconazoleTerbinafine was clinically and mycologically superior. nih.govnih.gov
Guinea PigDermatophytosis (topical)Econazole, TolnaftateTerbinafine demonstrated superior efficacy. nih.govnih.gov
Guinea PigDermatophytosis (topical)Lanoconazole, LuliconazoleTerbinafine had similar overall efficacy but tended towards superior clinical efficacy. oup.comresearchgate.net
Guinea PigDermatophytosis (oral)ItraconazoleTerbinafine and itraconazole exhibited similar excellent antifungal activity. cabidigitallibrary.org
Guinea PigTinea pedis (topical)NND-502, LanoconazoleNND-502 was more effective than terbinafine and lanoconazole. nih.gov

Comparative Activity Against Clinically Relevant and Resistant Fungal Species

Investigational Approaches for Combination Therapies in Preclinical Models

The combination of terbinafine with other antifungal agents has been explored in preclinical models to enhance efficacy, broaden the spectrum of activity, and overcome resistance. The complementary mechanisms of action, with terbinafine inhibiting squalene (B77637) epoxidase and azoles inhibiting lanosterol (B1674476) 14α-demethylase, provide a strong rationale for their combined use to achieve dual inhibition of ergosterol (B1671047) synthesis. asm.org

In vitro studies have demonstrated synergistic or additive effects of terbinafine when combined with various azoles (fluconazole, itraconazole, voriconazole (B182144), posaconazole) against a range of fungi. oup.comasm.org This includes clinically important species like Candida, Aspergillus, and even multidrug-resistant fungi such as Scedosporium prolificans. oup.comasm.org For instance, the combination of terbinafine with itraconazole or voriconazole has shown potent synergistic and fungicidal activity against Aspergillus spp. researchgate.net Synergy has also been reported when terbinafine is combined with azoles against Cryptococcus neoformans, with drug concentrations in the combination being significantly lower than the MIC values of the individual drugs. scielo.br

Combinations of terbinafine with amphotericin B have yielded more variable results. While some studies have shown synergy against a percentage of zygomycetes isolates, others have reported no interaction or even antagonism against Aspergillus and other fungi. oup.com In a rabbit model of invasive aspergillosis, terbinafine showed minimal activity on its own but did not antagonize the effects of amphotericin B. asm.org A combination of liposomal amphotericin B and terbinafine was found to improve survival and reduce the fungal burden in a murine model of disseminated Fusarium verticillioides infection. asm.orgnih.gov

It is important to note that in vitro synergy does not always translate to in vivo efficacy. oup.com For example, the synergy observed between terbinafine and other antifungals in vitro has not consistently been replicated in animal models of infection, potentially due to pharmacokinetic factors like the first-pass effect of terbinafine in rodents. oup.com

Interactive Data Table: Preclinical Studies of Terbinafine in Combination Therapies

Combination Fungal Target Preclinical Model Observed Effect Reference
Terbinafine + Azoles (Fluconazole, Itraconazole, etc.)Candida spp., Aspergillus spp., Scedosporium prolificansIn VitroSynergy/Additive oup.comasm.org
Terbinafine + Itraconazole/VoriconazoleAspergillus spp.In VitroPotent Synergy/Fungicidal researchgate.net
Terbinafine + Azoles/Amphotericin BCryptococcus neoformansIn VitroSynergy scielo.br
Terbinafine + Amphotericin BZygomycetesIn VitroSynergy (in some isolates) oup.com
Terbinafine + Amphotericin BAspergillus spp.In Vitro/Rabbit ModelNo Interaction/Antagonism (in vitro), No Antagonism (in vivo) oup.comasm.org
Terbinafine + Liposomal Amphotericin BFusarium verticillioidesMurine ModelProlonged survival, reduced fungal burden asm.orgnih.gov

Preclinical Models for Understanding Resistance Development and Overcoming Drug Failure

The emergence of terbinafine resistance, particularly in dermatophytes, has prompted the use of preclinical models to investigate the underlying mechanisms and develop strategies to counteract it. plos.orgnih.gov Resistance can be intrinsic or acquired. nih.gov

In vitro models have been crucial in elucidating the primary mechanism of terbinafine resistance: alterations in the target enzyme, squalene epoxidase (SQLE). plos.orgmdpi.com Specific point mutations (single-nucleotide variations or SNVs) in the SQLE gene can lead to amino acid substitutions that reduce the binding affinity of terbinafine to the enzyme. plos.orgmdpi.com For example, the Phe397Leu substitution in T. rubrum has been shown to confer a significant increase in the terbinafine MIC. plos.org

Preclinical models have also identified other resistance mechanisms, including:

Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump terbinafine out of the fungal cell, reducing its intracellular concentration. plos.orgmdpi.com

Biofilm formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents. mdpi.com

Upregulation of heat shock proteins and other stress responses. mdpi.com

The yeast Saccharomyces cerevisiae has served as a valuable model organism for studying the molecular basis of terbinafine resistance. nih.gov Mutagenesis studies in S. cerevisiae have identified mutations in the ERG1 gene (the equivalent of SQLE) that confer resistance, demonstrating that single amino acid changes in the target enzyme are sufficient for the resistance phenotype. asm.org

Animal models, although less frequently used for studying resistance mechanisms, are important for evaluating the in vivo relevance of resistance and for testing new therapeutic approaches. The observation of terbinafine-resistant strains in asymptomatic animals suggests that resistance may not always be acquired through drug exposure but can be an intrinsic characteristic. nih.gov

These preclinical research paradigms are essential for ongoing surveillance of antifungal resistance, for the development of rapid diagnostic tools to detect resistant strains, and for guiding the development of new antifungal agents or combination therapies to overcome resistance. plos.org

Future Research Directions for Terbinafine Lactate Research

Further Elucidation of Undiscovered Resistance Mechanisms and Their Molecular Basis

A significant area for future research involves a deeper understanding of terbinafine (B446) resistance mechanisms beyond the well-documented mutations in the squalene (B77637) epoxidase (SQLE) gene. Current research indicates that resistance often correlates with nonsynonymous point mutations in the SQLE gene, leading to specific amino acid substitutions such as Leu393Phe/Ser, Phe397Leu/Ile, and Ala448Thr medkoo.comnih.govtouchinfectiousdiseases.com. These mutations alter the enzyme's conformation, reducing terbinafine's binding affinity without impairing ergosterol (B1671047) biosynthesis kaist.ac.kr.

However, other mechanisms are thought to exist and require further investigation. Studies suggest a potential role for efflux pumps, specifically ATP-binding cassette (ABC) transporters, in conferring resistance. For instance, terbinafine exposure can increase ABC-B transporter expression in Trichophyton strains, and some terbinafine-resistant isolates lacking SQLE mutations exhibit ABC transporter overexpression, indicating that efflux pumps alone can contribute to resistance touchinfectiousdiseases.com. Biofilm formation by dermatophytes can also contribute to resistance or tolerance to antifungal agents, an area with limited current studies. Future molecular research should focus on dermatophyte isolates to differentiate between primary and acquired resistance mechanisms and to identify additional genetic or epigenetic factors contributing to resistance medkoo.com.

Rational Design and Synthesis of Next-Generation Terbinafine Analogs with Enhanced Potency or Overcoming Resistance

The increasing incidence of terbinafine resistance underscores the need for the rational design and synthesis of next-generation terbinafine analogs. Research is actively exploring new compounds with antifungal activity, often drawing inspiration from the chemical structure of terbinafine. This includes classical synthesis methods yielding naphthalene (B1677914) derivatives, benzo[c]coumarins, naphthyl-2-amine analogs, hydrazide derivatives, chalcones, and naphthalene-1,4-dione derivatives.

Molecular modeling techniques are also being employed to design novel antifungal agents, including terbinafine analogues, by targeting specific proteins and evaluating binding affinities. The aim is to develop analogs with enhanced potency, improved pharmacokinetic properties, or the ability to circumvent existing resistance mechanisms, such as those mediated by SQLE mutations or efflux pumps. The field of antifungal peptides also offers a promising avenue for rational design, with efforts focused on creating peptides with broad-spectrum efficacy, reduced toxicity, and a lower propensity for resistance development due to their diverse mechanisms of action.

Optimization of Advanced Drug Delivery Systems for Targeted and Sustained Terbinafine Release

Optimizing drug delivery systems for terbinafine lactate (B86563) is a crucial research direction to improve its therapeutic efficacy, particularly for topical applications. Conventional formulations often face limitations in skin penetration and drug stability. Advanced delivery systems aim to enhance skin permeation, achieve sustained release, and improve drug bioavailability at the site of infection.

Current research explores various innovative approaches:

Microemulgels: These systems combine microemulsions and gel-based systems to optimize solubility, stability, and controlled release, demonstrating enhanced skin penetration and sustained drug release.

Nanoemulsions: Formulations like nanoemulsions have shown significant increases in skin permeation and antifungal activity, leading to better drug absorption, retention, and sustained release compared to traditional formulations.

Invasomal Gels: These gels, formulated with terpenes and phosphatidylcholine, have been developed to achieve enhanced permeation and sustained drug release, with studies showing improved drug diffusion through the skin.

Transungual Delivery Systems: For nail infections, patch-type formulations and iontophoresis techniques are being investigated to control and sustain drug release over extended periods and to increase drug accumulation within the nail tissue.

Future research will focus on further optimizing these formulations, refining their physicochemical properties (e.g., particle size, zeta potential, viscosity), and conducting clinical studies to validate their safety, efficacy, and patient compliance. The goal is to design systems that provide efficient and sustained delivery in localized infection areas while minimizing unwanted systemic absorption.

Application of Systems Biology and 'Omics' Technologies to Terbinafine's Antifungal Action and Resistance

The application of systems biology and 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful future research direction for understanding terbinafine's antifungal action and the mechanisms of resistance. These approaches allow for a holistic view of how terbinafine interacts with fungal cells and how fungi respond to drug pressure.

Genomics: Identifying genetic mutations (e.g., in SQLE or efflux pump genes) that confer resistance and understanding their prevalence in different fungal species and geographical regions touchinfectiousdiseases.com.

Transcriptomics: Analyzing changes in gene expression profiles in fungi upon exposure to terbinafine, which can reveal adaptive responses, activation of resistance pathways, or identification of novel drug targets.

Proteomics and Metabolomics: Studying alterations in protein expression and metabolic pathways in resistant strains or during drug treatment can provide insights into compensatory mechanisms or new biomarkers for resistance.

Leveraging these technologies can help map complex interactions and regulatory networks within fungal cells, identify novel antifungal targets, and provide a comprehensive understanding of drug action and resistance at a systems level. This integrated approach is crucial for developing more effective antifungal strategies and overcoming drug resistance kaist.ac.kr.

Studies on the Environmental Fate and Bioconcentration of Terbinafine in Preclinical Environmental Models

Understanding the environmental fate and bioconcentration of terbinafine is an important area for future research, particularly in preclinical environmental models. While terbinafine is reported to degrade in the environment, it exhibits a high potential for bioaccumulation, with a Log P value of 5.2 and a calculated bioconcentration factor (BCF) of 5248.

Future studies should focus on:

Degradation and Persistence: Further investigating the degradation pathways and persistence of terbinafine and its metabolites in various environmental compartments, such as soil, water, and sediment.

Mobility and Distribution: Assessing its mobility in the environment and its potential for long-distance transport, as well as its partitioning to different environmental matrices.

Bioconcentration and Bioaccumulation: Conducting more comprehensive studies on its bioconcentration in aquatic and terrestrial organisms using preclinical environmental models. This includes understanding tissue-specific distribution and the factors influencing accumulation potential, such as drug hydrophobicity.

Ecological Impact: Evaluating the potential ecological risks posed by terbinafine residues to non-target organisms in the environment, especially given its high chronic toxicity to certain aquatic species like green algae (lowest NOEC for Pseudokirchneriella subspicata is 0.53 µg/L).

Improved data on environmental concentrations, degradation, sewage treatment removal, and bioconcentration are necessary to develop adequate prioritization schemes for environmental risk assessment and to manage potential risks at local and regional levels.

Q & A

Q. What is the mechanism of action of terbinafine lactate in fungal cells, and how can this be experimentally validated?

this compound inhibits fungal ergosterol biosynthesis by targeting squalene epoxidase, a key enzyme in the fungal cell membrane synthesis pathway . To validate this mechanism:

  • Use in vitro susceptibility assays (e.g., broth microdilution) to measure minimum inhibitory concentrations (MICs) against fungal strains.
  • Combine with squalene epoxidase activity assays (e.g., spectrophotometric quantification of squalene accumulation) to confirm enzyme inhibition .
  • Validate via fluorescence microscopy to observe disruptions in fungal membrane integrity.

Q. How should researchers design experiments to assess this compound’s efficacy in preclinical models?

  • Animal models : Use immunocompromised murine models of dermatophytosis or systemic fungal infections. Administer this compound orally or topically, and compare fungal load reduction via colony-forming unit (CFU) counts or histopathology .
  • Clinical scoring : Track parameters like erythema, scaling, and lesion size. Statistical analysis (e.g., ANOVA) should compare this compound-treated groups to controls and other antifungals (e.g., lanoconazole) .

Q. What are the safety considerations for this compound in pregnancy and lactation studies?

  • Pregnancy : Animal studies show no reproductive toxicity at doses 12–23× the human equivalent, but human data are observational. Use caution and prioritize in vitro placental transfer assays or rodent pregnancy models to evaluate teratogenicity .
  • Lactation : Measure milk-to-plasma ratios (up to 7:1 in humans) using HPLC. Monitor infant exposure by calculating daily intake (≤16% of maternal dose) .

Advanced Research Questions

Q. How can contradictory data on this compound’s synergistic effects with other antifungals be resolved?

Contradictions arise from species-specific responses (e.g., synergistic in Candida but neutral in chromoblastomycosis agents). To address this:

  • Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, terbinafine + itraconazole showed synergy in C. carrionii (FIC ≤0.5) but no interaction in F. pedrosoi .
  • Conduct mechanistic studies (e.g., ergosterol binding assays) to identify overlapping or antagonistic pathways.

Q. What methodologies are recommended for analyzing this compound’s pharmacokinetics in tissue penetration studies?

  • Tissue distribution : Use radiolabeled terbinafine (³H-terbinafine) in animal models, followed by liquid scintillation counting of homogenized tissues (e.g., skin, liver).
  • Bioavailability : Perform LC-MS/MS analysis of plasma and tissue samples to calculate area under the curve (AUC) and half-life .

Q. How do researchers address batch-to-batch variability in this compound for reproducible in vitro assays?

  • Request batch-specific certificates of analysis (CoA) with HPLC purity (>98%) and mass spectrometry (MS) verification.
  • Pre-test solubility in standardized solvents (e.g., DMSO) and adjust concentrations to account for salt content variations .
  • Include internal controls (e.g., reference strains with known MICs) in each experiment.

Key Methodological Recommendations

  • Contradictory data analysis : Use meta-analysis frameworks to compare studies across fungal species and experimental conditions .
  • Ethical reporting : Follow journal guidelines (e.g., Pharmaceutical Research) for table formatting, statistical transparency, and permissions for reused data .
  • Advanced modeling : Apply pharmacokinetic/pharmacodynamic (PK/PD) models to predict clinical outcomes from preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.